molecular formula C18H25N5O4 B2702404 N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate CAS No. 1421530-03-1

N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate

Cat. No.: B2702404
CAS No.: 1421530-03-1
M. Wt: 375.429
InChI Key: LUWWKNHSZHYIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-Methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate is a high-purity chemical compound intended for research and development applications. This small molecule features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable isostere in drug design . The structure is further characterized by a phenyl-substituted triazole and a piperidine moiety connected via a carboxamide linker. The piperidine ring is functionalized with a 2-methoxyethyl group, which can influence the molecule's solubility and pharmacokinetic properties. While the specific biological activity and mechanism of action for this exact compound require further research, compounds containing triazole fragments are investigated for a wide range of pharmacological activities, including potential anticonvulsant and antimicrobial effects . The presence of the formate counterion ensures improved handling and solubility characteristics. This product is provided as a well-characterized solid for use in method development, biochemical profiling, and as a building block in synthetic chemistry. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

formic acid;N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2.CH2O2/c1-24-12-11-21-9-7-14(8-10-21)19-17(23)16-13-18-22(20-16)15-5-3-2-4-6-15;2-1-3/h2-6,13-14H,7-12H2,1H3,(H,19,23);1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWWKNHSZHYIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate (CAS Number: 1421530-03-1) is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H25N5O4C_{18}H_{25}N_{5}O_{4}, with a molecular weight of 375.4 g/mol. Its structure includes a piperidine ring, a phenyl group, and a triazole moiety, which are known to contribute to various biological activities.

Property Value
CAS Number1421530-03-1
Molecular FormulaC18H25N5O4
Molecular Weight375.4 g/mol
Purity≥95%

Mechanisms of Biological Activity

Research indicates that compounds containing triazole rings exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar triazole derivatives have been shown to inhibit various enzymes involved in cancer progression.
  • DNA Interaction : Triazole compounds can stabilize G-quadruplex structures in DNA, potentially leading to apoptosis in cancer cells .
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.

Anti-Cancer Activity

Studies on related triazole compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, nucleoside triazole analogs have shown IC₅₀ values as low as 50 µM against tumor cells . The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may be effective in treating certain cancers.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Cytotoxicity Studies : A series of synthetic 1,2,3-triazole ligands were evaluated for their cytotoxic effects on tumor cells. Compounds similar to the target compound demonstrated significant anti-proliferative effects and induced apoptosis through DNA fragmentation .
  • G-Quadruplex Stabilization : Research highlights that certain triazole derivatives can stabilize G-quadruplex DNA structures, enhancing their potential as therapeutic agents targeting cancer cell DNA .
  • In Vivo Studies : In preclinical models involving tumor-induced mice, triazole ligands showed reduced tumor sizes and lower telomerase expression levels post-treatment . This indicates a promising avenue for future research into this compound as an anticancer agent.

Comparison with Similar Compounds

The structural and functional distinctions between N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate and analogous compounds are highlighted below, with a focus on the evidence provided.

Key Comparable Compound :

N-(2-{2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Property Target Compound Comparable Compound
Core Structure 1,2,3-Triazole-4-carboxamide 1,2,3-Triazole-4-carboxamide
Substituent 1-(2-Methoxyethyl)piperidin-4-yl 2-(2,4-Dioxopyrido[2,3-d]pyrimidin-3-yl)ethyl
Heterocyclic Motif Piperidine with methoxyethyl side chain Pyrido[2,3-d]pyrimidine-2,4-dione fused ring system
Functional Groups Methoxyethyl (polar), formate counterion Pyridopyrimidine dione (hydrogen-bond donor/acceptor), ethyl linker
Potential Targets Kinases, GPCRs (speculative) Dihydrofolate reductase (DHFR) or purinergic receptors (based on pyridopyrimidine motifs)
Solubility Likely improved due to methoxyethyl group and formate Moderate (pyridopyrimidine dione may reduce solubility)
Metabolic Stability High (triazole and piperidine resist oxidation) Variable (pyridopyrimidine dione may undergo hydrolysis)
Structural and Functional Analysis :
  • Triazole Core : Both compounds retain the 1,2,3-triazole-4-carboxamide backbone, suggesting shared interactions with targets requiring heterocyclic binding pockets.
  • Substituent Divergence: The target compound’s methoxyethyl-piperidine substituent introduces conformational flexibility and polarity, favoring membrane permeability and solubility .
  • Pharmacokinetic Differences :
    • The methoxyethyl group in the target compound may reduce first-pass metabolism compared to the pyridopyrimidine dione system, which could be prone to enzymatic degradation.
Research Findings :
  • No direct comparative binding or efficacy data are available in the provided evidence. However, structural analogs with pyridopyrimidine dione moieties (e.g., methotrexate derivatives) show activity against folate-dependent enzymes , whereas piperidine-containing triazoles are often explored in CNS-targeted therapies.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of intermediates (e.g., piperidine derivatives with triazole precursors) and subsequent formate salt formation. Key steps include:
  • Intermediate preparation : Reacting 2-methoxyethylamine with piperidin-4-one under reductive amination conditions to generate the 1-(2-methoxyethyl)piperidin-4-yl moiety .
  • Triazole formation : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, followed by carboxamide coupling .
  • Purification : Column chromatography and recrystallization (e.g., from methanol or ethyl acetate) to achieve >95% purity. Yield optimization requires careful control of stoichiometry and reaction temperature .

Q. Which analytical techniques are essential for characterizing the compound’s structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the triazole ring and substitution patterns on the piperidine and phenyl groups (e.g., chemical shifts for methoxyethyl protons at δ 3.2–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and isotopic patterns .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced metabolic stability?

  • Methodological Answer : Computational approaches include:
  • Quantum chemical calculations : To predict electron density distribution and reactive sites (e.g., Fukui indices for electrophilic/nucleophilic attack) .
  • Molecular docking : Assessing interactions with metabolic enzymes (e.g., cytochrome P450 isoforms) to identify susceptible regions. For example, the methoxyethyl group may reduce steric hindrance, enhancing CYP3A4-mediated oxidation .
  • ADMET prediction : Tools like SwissADME or ADMETLab to simulate pharmacokinetic properties (e.g., logP, solubility) and guide structural modifications .

Q. How can contradictions in biological activity data across studies be systematically resolved?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Resolution strategies include:
  • Standardized bioassays : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase inhibition assays) .
  • Batch-to-batch validation : Cross-validate purity using orthogonal methods (e.g., NMR, elemental analysis) and quantify impurities (e.g., residual solvents via GC-MS) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs targeting dopamine receptors?

  • Methodological Answer : SAR strategies involve systematic structural modifications and functional testing:
  • Core modifications : Replace the methoxyethyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on receptor binding .
  • Bioisosteric replacement : Substitute the triazole ring with thiadiazole or oxadiazole to evaluate electronic effects on affinity .
  • Functional assays : Measure binding affinity (e.g., KiK_i via radioligand displacement) and functional activity (e.g., cAMP accumulation in HEK293 cells expressing D3 receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.